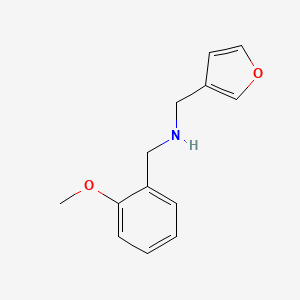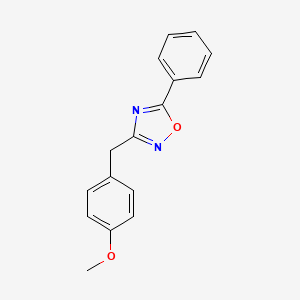![molecular formula C15H23ClN4S B5732420 1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B5732420.png)
1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DEDTC, and it belongs to the family of triazine-based compounds.
科学的研究の応用
1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione has been studied for its potential applications in scientific research. This compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It may also act by disrupting the membrane structure of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of certain enzymes in the brain. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. Additionally, this compound has a relatively low toxicity profile, which makes it a safer option compared to other compounds that have similar properties.
However, there are also limitations to using 1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione in lab experiments. This compound has a short half-life, which means that it can degrade quickly in biological systems. Additionally, this compound may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the study of the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Additionally, further research is needed to investigate the safety and efficacy of this compound in preclinical and clinical studies. Finally, the use of this compound as a fluorescent probe for the detection of metal ions in biological samples is an area of interest for future research.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione is a chemical compound that has potential applications in scientific research. This compound has been shown to have antimicrobial, antiviral, and anticancer properties, and it has been used as a fluorescent probe for the detection of metal ions in biological samples. Further research is needed to investigate the safety and efficacy of this compound in preclinical and clinical studies, and to develop more efficient synthesis methods.
合成法
The synthesis of 1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione involves the reaction of 3-chlorophenyl isothiocyanate with diethylamine. The resulting product is then treated with triethyl orthoformate to produce the desired compound. This synthesis method has been optimized to achieve high yields and purity of the product.
特性
IUPAC Name |
1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4S/c1-3-18(4-2)8-9-19-11-17-15(21)20(12-19)14-7-5-6-13(16)10-14/h5-7,10H,3-4,8-9,11-12H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDJRVZSXFJRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CNC(=S)N(C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)

![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)
![3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5732372.png)
![N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5732383.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5732392.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5732399.png)
![N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5732404.png)